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molecular formula C7H6FNO3 B1344191 2-Fluoro-5-methyl-4-nitrophenol CAS No. 63762-80-1

2-Fluoro-5-methyl-4-nitrophenol

Cat. No. B1344191
M. Wt: 171.13 g/mol
InChI Key: SPJZXYAUBGEMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087444

Procedure details

A solution of 26.6 grams (0.21 mole) of the fluorophenol in 63 ml. of acetic acid and 8.5 ml. of sulfuric acid was stirred at 8°-12° C. While the mixtute was cooled and stirred, a solution of 15 grams of sodium nitrite in 42 ml. of water was added dropwise over a period of about 1 hour. Stirring was continued for an additional 30 minutes. The mixture then was poured into a large volume of ice water. The resulting crude product was collected by filtration, thoroughly washed with water, and air dried while on the filter. The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml. of 70 percent nitric acid and 60 ml. of water maintained at 40°-50° C. Heating and stirring were continued until the evolution of brown fumes became negligible. The mixture then was poured into ice water, and the crude product was collected. The crude product then was recrystallized from ethanol-water to obtain a first and a second crop. A total of 25.4 grams (70 percent) of 2-fluoro-4-nitro-5-methylphenol was obtained, m.p. 110°-111.5° C.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=O)C.S(=O)(=O)(O)O.[N:18]([O-:20])=[O:19].[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([N+:18]([O-:20])=[O:19])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:8] |f:3.4|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While the mixtute was cooled
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The resulting crude product was collected by filtration
WASH
Type
WASH
Details
thoroughly washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried while on the filter
ADDITION
Type
ADDITION
Details
The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water maintained at 40°-50° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
The mixture then was poured into ice water
CUSTOM
Type
CUSTOM
Details
the crude product was collected
CUSTOM
Type
CUSTOM
Details
The crude product then was recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
to obtain a first and a second crop

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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